Lipophilicity (LogP) Comparison
The target compound exhibits a predicted LogP (XLogP3) of 2.2, indicating a specific lipophilic character that influences its behavior in biological systems and extraction procedures . This value is markedly different from that of the 2-chloro-4-fluorophenethyl alcohol regioisomer, which has a calculated LogP of 1.57 . This 0.63 unit difference in LogP translates to a >4-fold difference in partition coefficient, which can significantly impact membrane permeability, metabolic stability, and protein binding in a biological context.
Δ 0.63 (~4.3×)
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.2 (XLogP3) |
| Comparator Or Baseline | 2-Chloro-4-fluorophenethyl alcohol: 1.57 (LogP) |
| Quantified Difference | Difference of 0.63 log units; a factor of ~4.3 in partition coefficient (10^0.63) |
| Conditions | Computational prediction; XLogP3-AA method for target; unspecified method for comparator |
Why This Matters
A LogP difference of 0.63 directly impacts in silico ADME predictions and can alter the outcome of lead optimization campaigns.
